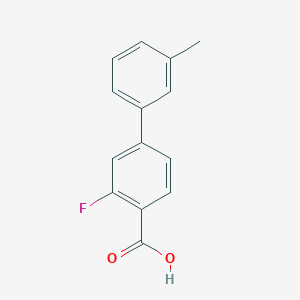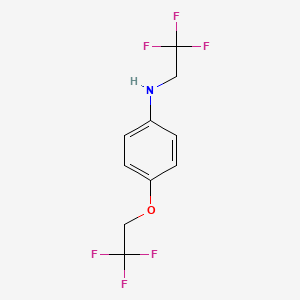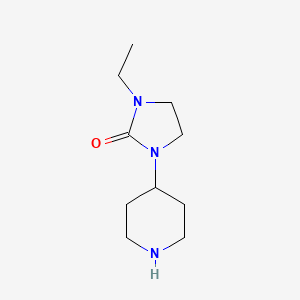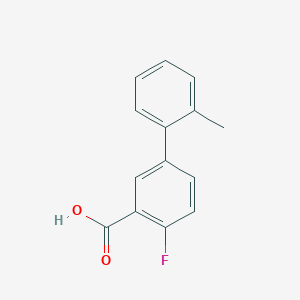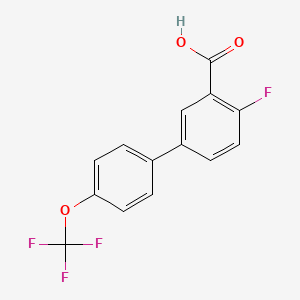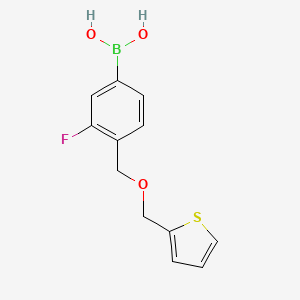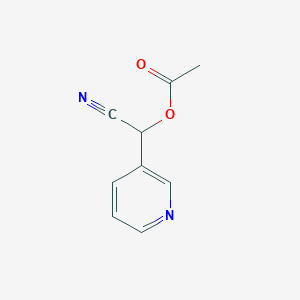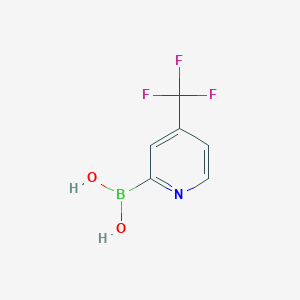
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid
説明
“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the CAS Number: 870459-90-8 . It has a molecular weight of 190.92 and its linear formula is C6H5BF3NO2 . It is a solid substance and is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is represented by the SMILES string OB(O)c1ccnc(c1)C(F)(F)F . The InChI key is PHLLTVDZCKUNJN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere and under -20°C .科学的研究の応用
Suzuki–Miyaura Cross-Coupling
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid: is widely used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound acts as an organoboron reagent, which is known for its mild and functional group tolerant reaction conditions. It undergoes transmetalation with palladium (II) complexes, which is a critical step in the coupling process.
Agrochemical Synthesis
This boronic acid derivative plays a significant role in the synthesis of agrochemicals . It serves as a key structural motif in active ingredients that protect crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activity of these compounds.
Pharmaceutical Industry
In the pharmaceutical sector, (4-(Trifluoromethyl)pyridin-2-yl)boronic acid derivatives are utilized in the development of various drugs . These derivatives have been incorporated into several pharmaceutical products that have received market approval, and many more are undergoing clinical trials.
Veterinary Medicine
Similar to its applications in human medicine, this compound’s derivatives are also used in veterinary products . The trifluoromethyl group, in combination with the pyridine ring, is believed to enhance the efficacy of veterinary drugs.
Organic Electronics
Derivatives of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid are used in the field of organic electronics . They are involved in the synthesis of thiazole derivatives, which are important for printable electronics, indicating the compound’s versatility beyond traditional chemical applications.
Antimalarial Research
The compound is a useful intermediate in the preparation of novel classes of orally active antimalarials . The development of new antimalarial drugs is crucial, and this boronic acid derivative provides a platform for synthesizing compounds with potential therapeutic effects against malaria.
Safety and Hazards
The safety information for “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . It is classified as Acute Tox. 3 Oral .
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (4-(Trifluoromethyl)pyridin-2-yl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the (4-(Trifluoromethyl)pyridin-2-yl)boronic acid is transferred from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to be solid at room temperature and is typically stored in an inert atmosphere at temperatures below -20°c . These properties may influence its bioavailability.
Result of Action
The result of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which may have various molecular and cellular effects depending on their structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the reaction conditions . Additionally, the compound’s stability may be influenced by storage conditions, as it is typically stored in an inert atmosphere at temperatures below -20°C .
特性
IUPAC Name |
[4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFNGXQZOZOTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694401 | |
| Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid | |
CAS RN |
870459-90-8 | |
| Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

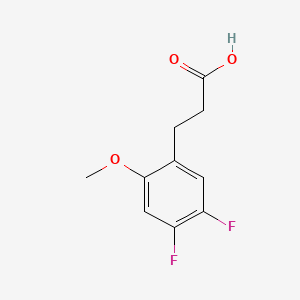
![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)
